molecular formula C18H13F6S2Sb B12748301 Thianthrenium, 5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) CAS No. 101200-58-2

Thianthrenium, 5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-)

Katalognummer: B12748301
CAS-Nummer: 101200-58-2
Molekulargewicht: 529.2 g/mol
InChI-Schlüssel: ATBZXGMQGJLCRE-UHFFFAOYSA-H
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thianthrenium, 5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) is a complex organosulfur compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Thianthrenium, 5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) typically involves the reaction of thianthrene with phenyl groups under specific conditions. The reaction is often carried out in the presence of hexafluoroantimonate as a counterion to stabilize the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

Types of Reactions

Thianthrenium, 5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it back to its parent thianthrene compound.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Thianthrenium, 5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable for creating complex molecules.

Biology

In biology, this compound may be used in studies involving sulfur-containing biomolecules. Its interactions with biological systems can provide insights into the role of sulfur in biological processes.

Medicine

In medicine, Thianthrenium derivatives are explored for their potential therapeutic properties. They may be investigated for their ability to interact with specific molecular targets in the body.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of Thianthrenium, 5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) involves its interaction with molecular targets through its sulfur and phenyl groups. These interactions can affect various pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thianthrene: The parent compound of Thianthrenium, 5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-).

    Phenylthianthrene: A similar compound with a phenyl group attached to thianthrene.

    Hexafluoroantimonate Salts: Other compounds containing hexafluoroantimonate as a counterion.

Uniqueness

Thianthrenium, 5-phenyl-, (OC-6-11)-hexafluoroantimonate(1-) is unique due to its specific combination of sulfur, phenyl, and hexafluoroantimonate components

Eigenschaften

CAS-Nummer

101200-58-2

Molekularformel

C18H13F6S2Sb

Molekulargewicht

529.2 g/mol

IUPAC-Name

hexafluoroantimony(1-);5-phenylthianthren-5-ium

InChI

InChI=1S/C18H13S2.6FH.Sb/c1-2-8-14(9-3-1)20-17-12-6-4-10-15(17)19-16-11-5-7-13-18(16)20;;;;;;;/h1-13H;6*1H;/q+1;;;;;;;+5/p-6

InChI-Schlüssel

ATBZXGMQGJLCRE-UHFFFAOYSA-H

Kanonische SMILES

C1=CC=C(C=C1)[S+]2C3=CC=CC=C3SC4=CC=CC=C42.F[Sb-](F)(F)(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.